N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c20-15-5-8-17(9-6-15)26(24,25)22-11-1-2-14-12-16(7-10-18(14)22)21-19(23)13-3-4-13/h5-10,12-13H,1-4,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZFNBITGLNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Cyclopropanation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds.
Coupling Reactions: The final step involves coupling the quinoline moiety with the cyclopropane carboxamide through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 446.5 g/mol. The structure features a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a cyclopropanecarboxamide moiety. This unique configuration contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
2.1 Overview of Anticancer Properties
Research indicates that compounds similar to N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
2.2 Case Studies
-
Study 1: In Vitro Evaluation
A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. The results demonstrated that it inhibited cell growth effectively, with a mean growth inhibition (GI) value indicating its potential as an anticancer agent . -
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of similar compounds revealed that they target specific signaling pathways involved in cancer progression. The sulfonamide group was crucial for enhancing the compound's binding affinity to these targets .
Drug Design and Development
3.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the tetrahydroquinoline structure can lead to improved biological activity and reduced toxicity profiles.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation in sulfonyl group | Altered binding affinity to target proteins |
3.2 Computational Studies
Computational modeling has been employed to predict the interactions between this compound and its biological targets. Molecular docking studies suggest that the compound can effectively bind to proteins involved in tumor growth regulation, further supporting its potential as a therapeutic agent .
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other therapeutic applications:
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in treating infections .
- Neuroprotective Effects: Preliminary studies suggest that modifications of the quinoline structure may offer neuroprotective benefits in models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Cresol: A group of aromatic organic compounds with phenolic structures.
4-Chloromethcathinone: A stimulant drug with a similar aromatic ring system.
Uniqueness
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a quinoline moiety, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrahydroquinoline moiety linked to a cyclopropanecarboxamide group and a 4-fluorobenzenesulfonyl substituent. The molecular formula is C16H18FN3O2S, and it has a molecular weight of 341.39 g/mol.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Cholinesterase Inhibition : Studies have shown that derivatives of tetrahydroquinoline can inhibit cholinesterases, which are crucial for neurotransmitter regulation in the nervous system. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Adrenergic Receptor Modulation : Some studies suggest that tetrahydroquinoline derivatives may act as agonists at β3-adrenergic receptors, which are involved in metabolic regulation and energy expenditure .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds:
- Cholinesterase Inhibition : In a study published in 2012, several derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds exhibited IC50 values comparable to tacrine, a known AChE inhibitor .
- β3-Adrenergic Activity : Another study focused on synthesizing substituted tetrahydroquinolines as potential β3-adrenergic receptor agonists. The findings indicated significant activity in promoting lipolysis and thermogenesis in adipose tissues .
Case Study 1: Cholinergic Activity in Alzheimer's Disease Models
In a preclinical model of Alzheimer's disease, a related compound demonstrated significant improvements in cognitive function as measured by memory tests. The study highlighted the compound's ability to cross the blood-brain barrier and its effect on increasing acetylcholine levels by inhibiting AChE activity.
Case Study 2: Metabolic Effects via β3-Adrenergic Activation
A clinical trial assessed the metabolic effects of a tetrahydroquinoline derivative on overweight subjects. The results indicated a reduction in body fat percentage and improved insulin sensitivity after 12 weeks of treatment, suggesting potential therapeutic applications in obesity management.
Data Tables
Q & A
Basic: What are the recommended synthetic routes for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines under acidic or reductive conditions.
- Step 2: Sulfonylation at the 1-position using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3: Coupling of the cyclopropanecarboxamide moiety via amide bond formation, often employing coupling reagents like HATU or EDC in dimethylformamide (DMF) .
Optimization Tips:
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sulfonyl chloride intermediates .
- Monitor reaction progress via TLC (hexanes/EtOAc systems) and adjust stoichiometry to minimize side products .
- Purify intermediates via column chromatography (silica gel, gradient elution) to ensure high purity before subsequent steps .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
A combination of analytical techniques is critical:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (m/z 440.5) and detects trace impurities .
- HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .
Advanced: What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
Answer:
Mechanistic studies require a tiered approach:
- Target Identification:
- Functional Assays:
- Structural Biology:
Advanced: How can researchers address challenges in optimizing the compound's biological activity while minimizing off-target effects?
Answer:
Structure-Activity Relationship (SAR) Strategies:
- Core Modifications: Introduce substituents at the 6-position of the tetrahydroquinoline to enhance target affinity (e.g., methoxy or halogen groups) .
- Sulfonyl Group Tuning: Replace 4-fluorophenyl with heteroaromatic sulfonamides (e.g., thiophene) to improve solubility .
- Pharmacokinetic Profiling:
Basic: What are the key functional groups in the compound that influence its reactivity and biological interactions?
Answer:
Critical functional groups include:
- 4-Fluorobenzenesulfonyl Group: Enhances target binding via hydrophobic and π-π interactions; fluorine increases metabolic stability .
- Tetrahydroquinoline Core: Provides a rigid scaffold for spatial orientation of pharmacophores .
- Cyclopropanecarboxamide: The strained cyclopropane ring may induce conformational changes in target proteins .
Advanced: How can discrepancies in biological activity data between different studies be systematically analyzed?
Answer:
Methodological Reconciliation Steps:
- Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-Response Curves: Use at least 10 concentration points (e.g., 1 nM–100 µM) to improve IC50/EC50 accuracy .
- Data Normalization: Include positive/negative controls (e.g., known inhibitors) to calibrate activity thresholds .
- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
